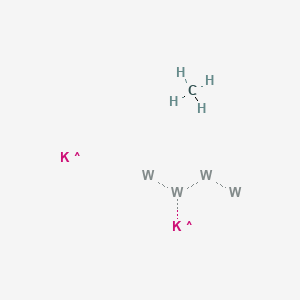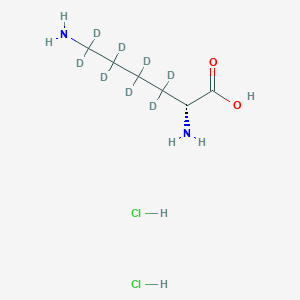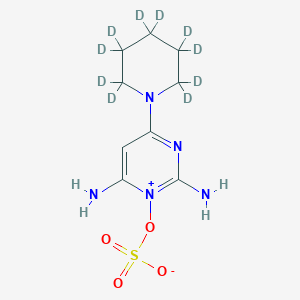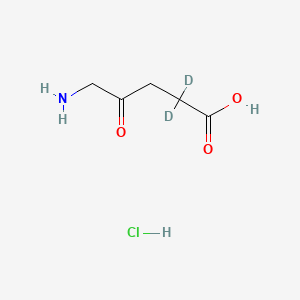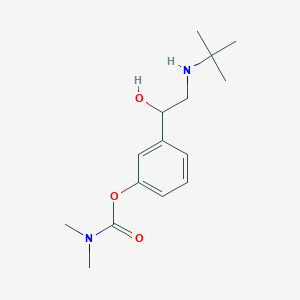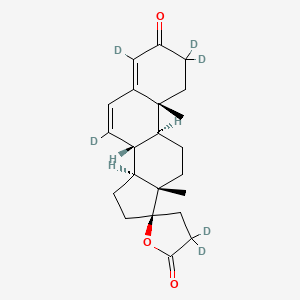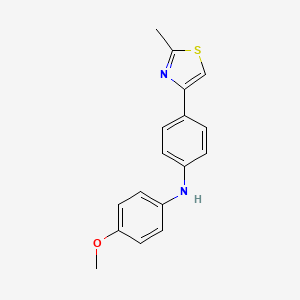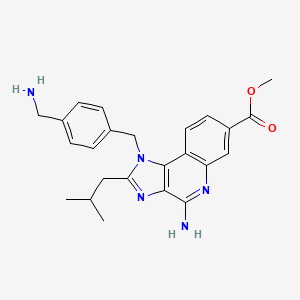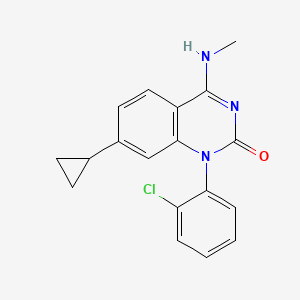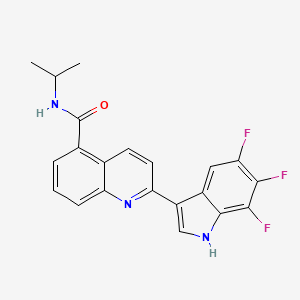
N-propan-2-yl-2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-propan-2-yl-2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline-5-carboxamide is a synthetic compound that has garnered significant interest in medicinal chemistry. This compound is known for its potent inhibitory effects on the androgen receptor, making it a promising candidate for the treatment of castration-resistant prostate cancer .
Preparation Methods
The synthesis of N-propan-2-yl-2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline-5-carboxamide involves several steps:
Starting Materials: The synthesis begins with the preparation of 5,6,7-trifluoro-1H-indole and quinoline-5-carboxylic acid.
Coupling Reaction: The indole derivative is coupled with the quinoline-5-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation: The resulting intermediate undergoes amidation with isopropylamine to form the final product.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N-propan-2-yl-2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline-5-carboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline-5-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
N-propan-2-yl-2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a model molecule in studies of synthetic methodologies and reaction mechanisms.
Biology: It is employed in biological assays to study its effects on cellular processes and receptor interactions.
Mechanism of Action
The mechanism of action of N-propan-2-yl-2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline-5-carboxamide involves its binding to the androgen receptor’s binding function-3 (BF3) site. This binding inhibits the receptor’s ability to mediate transcription, chromatin binding, and recruitment of coregulatory proteins. As a result, the compound effectively reduces the growth of both androgen-dependent and enzalutamide-resistant prostate cancer cell lines .
Comparison with Similar Compounds
N-propan-2-yl-2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline-5-carboxamide can be compared with other androgen receptor inhibitors such as enzalutamide and apalutamide. While enzalutamide and apalutamide target the ligand-binding domain of the androgen receptor, this compound targets the BF3 site, offering a distinct mode of action. This unique targeting mechanism provides an advantage in treating enzalutamide-resistant prostate cancer .
Similar compounds include:
Enzalutamide: An androgen receptor inhibitor used in the treatment of prostate cancer.
Apalutamide: Another androgen receptor inhibitor with a similar application.
Darolutamide: A nonsteroidal antiandrogen used in the treatment of non-metastatic castration-resistant prostate cancer.
Properties
Molecular Formula |
C21H16F3N3O |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-propan-2-yl-2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline-5-carboxamide |
InChI |
InChI=1S/C21H16F3N3O/c1-10(2)26-21(28)12-4-3-5-16-11(12)6-7-17(27-16)14-9-25-20-13(14)8-15(22)18(23)19(20)24/h3-10,25H,1-2H3,(H,26,28) |
InChI Key |
FMNAWYZSFUYYRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=C2C=CC(=NC2=CC=C1)C3=CNC4=C(C(=C(C=C34)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


